Regioisomeric Differentiation: Meta- vs. Para-Substitution and Potential Biological Implications
The meta-substitution pattern of the boronic acid on the phenyl ring in (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid (CAS 850567-34-9) is a critical determinant of its biological activity profile compared to the para-substituted analog (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid (CAS 850568-26-2). While direct quantitative data for the target compound is limited in public databases, the para-analog is a known IKK-2 inhibitor (TPCA-1) with an IC50 of 17.9 nM against IKK-2 and 0.40 μM against IKK-1 . The meta-substituted target compound is expected to exhibit a different kinase selectivity profile due to altered geometry of the boronic acid pharmacophore, which is critical for covalent interaction with the kinase active site lysine or serine residues [1]. The 3-position boronic acid in the target compound presents a distinct spatial orientation for covalent bond formation, potentially leading to differential off-target rates and kinase residence times.
| Evidence Dimension | Kinase Inhibition Profile |
|---|---|
| Target Compound Data | Not publicly reported in primary literature; inferred to differ in selectivity and potency from the para-analog due to regioisomerism. |
| Comparator Or Baseline | (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid (TPCA-1, CAS 850568-26-2) - IC50 (IKK-2) = 17.9 nM, IC50 (IKK-1) = 0.40 μM. |
| Quantified Difference | Difference not quantified; expected to be substantial based on known SAR of boronic acid kinase inhibitors. |
| Conditions | In vitro kinase inhibition assays; structural inference from protein-ligand co-crystal structures of related boronic acids. |
Why This Matters
This regioisomeric difference is crucial for projects targeting specific kinases or seeking to avoid off-target effects associated with IKK-2 inhibition, directly influencing which compound is suitable for a given drug discovery program.
- [1] PubChem. 3-(1,3-Thiazol-2-ylcarbamoyl)benzeneboronic acid. CID 44119533. View Source
